molecular formula C4H4N2O B189755 2-Hydroxypyrimidine CAS No. 557-01-7

2-Hydroxypyrimidine

Cat. No. B189755
CAS RN: 557-01-7
M. Wt: 96.09 g/mol
InChI Key: VTGOHKSTWXHQJK-UHFFFAOYSA-N
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Description

2-Hydroxypyrimidine, also known as Pyrimidin-2-ol, is a pyrimidine mono-substituted at C-2 by a hydroxy group . It has a role as a Lewis base and an electron donor . The molecular formula is C4H4N2O .


Molecular Structure Analysis

The molecular structure of 2-Hydroxypyrimidine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Pyrimidines, including 2-Hydroxypyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

2-Hydroxypyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Scientific Research Applications

  • Immunostimulant Action : A study on mice showed that a derivative of hydroxypyrimidine, specifically 2-methyl-4-amino-hydroxypyrimidine (MAHP), exhibits immunostimulant action under extreme conditions, suggesting its potential use in immunotherapy or stress response management (Ismagilova et al., 2000).

  • Food Contact Material Safety : The risk assessment of 2,4-diamino-6-hydroxypyrimidine in rigid poly(vinyl chloride) (PVC) food contact materials found no safety concern for consumers, indicating its utility in food packaging and safety applications (Flavourings, 2009).

  • Electrochemical Properties : The electrochemical reduction of 2-hydroxypyrimidine in dimethylsulfoxide (DMSO) was studied, demonstrating its potential application in electrochemical processes and material science (Wasa & Elving, 1978).

  • Antiviral Activity : Derivatives of 2-hydroxypyrimidine, like 2',3'-dideoxy-3'-thiacytidine, have shown potent anti-HBV (Hepatitis B Virus) properties, suggesting their use in antiviral therapies (Doong et al., 1991).

  • HIF Prolyl Hydroxylase Inhibition : 4-Hydroxypyrimidine derivatives are potent inhibitors of hypoxia inducible factor prolyl hydroxylases (PHDs), which are targets for treating diseases like anaemia, highlighting their therapeutic potential (Holt-Martyn et al., 2019).

  • Enhancement in Photon Absorption and Fluorescence : V-shaped hydroxypyrimidine derivatives exhibit enhanced two-photon absorption and fluorescence when aggregated, indicating their application in photonics and imaging technologies (Liu et al., 2008).

  • Anti-Inflammatory Applications : A study synthesized a water-soluble hydroxypyrimidine derivative with pronounced anti-inflammatory activity, suggesting its use in developing topical anti-inflammatory medications (Kuvaeva et al., 2022).

  • Antimicrobial Properties : Arylamino- or arylguanidinopyrimidines, including derivatives of 2,4-diamino-6-hydroxypyrimidine, have been found to inhibit the growth of various microorganisms, indicating their potential as antimicrobial agents (Roy et al., 1961).

  • Analytical Chemistry : Hydroxypyrimidines have been used in analytical methods for detecting metabolites in human urine, specifically for biological monitoring of exposure to insecticides like pirimicarb (Hardt & Angerer, 1999).

  • Pharmaceutical Research : Novel 6-amino-2-benzylthio-4-hydroxypyrimidine derivatives have been proposed as CXCR2 chemokine receptor antagonists, useful in treating various diseases like asthma, arthritis, and cancer (Expert Opinion on Therapeutic Patents, 2004).

Safety And Hazards

When handling 2-Hydroxypyrimidine, it is advised to avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Chlorination with equimolar POCl3 can be efficiently achieved not only for hydroxypyrimidines, but also for many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides . This procedure is solvent-free and involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base . This method is suitable for large scale (multigram) batch preparations .

properties

IUPAC Name

1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGOHKSTWXHQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060315
Record name 2-Hydroxypyrimidine
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Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxypyrimidine

CAS RN

557-01-7, 51953-13-0, 55949-38-7
Record name 2(1H)-Pyrimidinone
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Record name 2-Hydroxypyrimidine
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Record name 2-Pyrimidinol
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Record name 2(1H)-Pyrimidinone
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Record name 2-Hydroxypyrimidine
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Record name 1H-pyrimidin-2-one
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Synthesis routes and methods I

Procedure details

tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate (0.10 g, 0.21 mmol) was dissolved in trifluoroacetic acid (5 mL) and stirred overnight. The reaction was concentrated to afford the bis-TFA salt of the title compound (0.048 g). MS 233.2 (M+1).
Name
tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

Tetrahydro-1-(5-t-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-6-hydroxy-2(1H)-pyrimidinone (0.05 mole), N-methyl-N-(3,4-dichlorophenyl)carbamoyl chloride (0.06 mole), pyridine (0.06 mole) and toluene (150 ml) are charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture is heated at reflux with stirring for a period of about 3 horus. After this time the reaction mixture is cooled to room temperature and is filtered to remove pyridine hydrochloride. The filtrate is then washed with water, dried over anhydrous magnesium sulfate and stripped of solvent leaving a residue. The residue is recrystallized to yield the desired product tertrahydro-1-(5-t-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-6-[N-methyl-N-(3,4-dichlorophenyl)carbamoyloxy]-2(1H-pyrimidinone.
Name
Tetrahydro-1-(5-t-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-6-hydroxy-2(1H)-pyrimidinone
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
N-methyl-N-(3,4-dichlorophenyl)carbamoyl chloride
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1,260
Citations
DJ Brown - Nature, 1950 - nature.com
THAT 2-hydroxypyrimidine, a simple derivative of a much investigated series, should be incorrectly described in the literature is unexpected. Nevertheless, the properties attributed to …
Number of citations: 39 www.nature.com
GS Feng, MW Chen, L Shi, YG Zhou - Angewandte Chemie, 2018 - Wiley Online Library
… Fortunately, 4-alkyl 2-hydroxypyrimidine can also give the corresponding chiral cyclic urea in moderate 80 % ee (2 l) under the standard condition. It was noteworthy that the gram scale …
Number of citations: 49 onlinelibrary.wiley.com
JAR Navarro, E Freisinger, B Lippert - Inorganic Chemistry, 2000 - ACS Publications
… Here, we report on complexes derived from this metal entity and the 2-hydroxypyrimidine ligand (Hpymo) and demonstrate how the simple compound trans-[a 2 Pt(Hpymo) 2 ]X 2 (X = …
Number of citations: 34 pubs.acs.org
A Les, L Adamowicz - Journal of Physical Chemistry, 1990 - ACS Publications
… We lend support to the experimentally derived conclusion that 2-hydroxypyrimidine should exist in the gas phase (or in the weakly polar environment) almost exclusively in the hydroxy …
Number of citations: 68 pubs.acs.org
TLP Galvao, IM Rocha… - The Journal of …, 2013 - ACS Publications
… In the equilibrium between 2-hydroxypyrimidine and 2-pyrimidinone the hydroxyl form is favored, which is in agreement with the fact that cytosine also exists predominantly under this …
Number of citations: 30 pubs.acs.org
GJ Pitt - Acta Crystallographica, 1948 - scripts.iucr.org
Crystals of 4, 6-dimethyl-2-hydroxypyrimidine dihydrate, C6H8ON2.2H2O, are monoclinic with a = 6.80 A., b = 13.45 A., c = 9.18 A., β = 101. The cell contains four molecules. The space …
Number of citations: 33 scripts.iucr.org
S Lobsiger, HM Frey, S Leutwyler - Physical Chemistry Chemical …, 2010 - pubs.rsc.org
We investigate the infrared and electronic absorption spectra and the excited-state nonradiative processes of supersonic jet-cooled 5-methyl-2-hydroxypyrimidine (5M2HP), the enol …
Number of citations: 20 pubs.rsc.org
DL Huang, GZ Zhu, Y Liu, LS Wang - Journal of Molecular Spectroscopy, 2017 - Elsevier
… In the current work, we study the deprotonated 2-hydroxypyrimidine anion (C 4 H 3 N 2 O − or 2-HOP, inset in Fig. 1), which may have more than one excited DBS because its neutral …
Number of citations: 17 www.sciencedirect.com
Z Liu, P Shao, Z Huang, B Liu, T Chen… - Chemical …, 2008 - pubs.rsc.org
… In conclusion, the aggregation of V-shaped molecules containing 2-hydroxypyrimidine has been formed due to the intermolecular hydrogen bonding in the solvents that cannot form …
Number of citations: 50 pubs.rsc.org
J Smets, A Destexhe, L Adamowicz… - The Journal of Physical …, 1998 - ACS Publications
… Following the 1-methylcytosine−water study, in the present work we describe the H-bond interaction of 2-hydroxypyrimidine (2HPM) and 5-bromo-2-hydroxypyrimidine (5B2HPM) and …
Number of citations: 1 pubs.acs.org

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